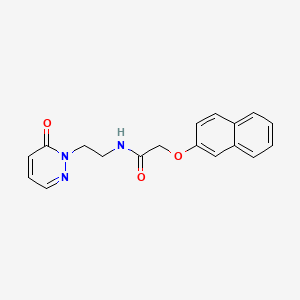

2-(naphthalen-2-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-naphthalen-2-yloxy-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c22-17(19-10-11-21-18(23)6-3-9-20-21)13-24-16-8-7-14-4-1-2-5-15(14)12-16/h1-9,12H,10-11,13H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUSCVXOGKRNGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(naphthalen-2-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide typically involves multiple steps:

Formation of the Naphthalen-2-yloxy Intermediate: This step involves the reaction of naphthalene with an appropriate halogenating agent to introduce a halogen atom, followed by the substitution with a hydroxyl group to form naphthalen-2-ol.

Synthesis of the Pyridazinone Intermediate: The pyridazinone ring is synthesized through the cyclization of appropriate precursors, often involving hydrazine derivatives and diketones.

Coupling Reaction: The final step involves coupling the naphthalen-2-yloxy intermediate with the pyridazinone intermediate through an acetamide linkage. This is typically achieved using coupling reagents such as carbodiimides under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the acetamide group.

Major Products:

Oxidation Products: Naphthoquinones and related derivatives.

Reduction Products: Dihydropyridazine derivatives.

Substitution Products: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(naphthalen-2-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The naphthalene ring can intercalate with DNA, while the pyridazinone moiety may inhibit specific enzymes by binding to their active sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared to three classes of analogs based on substituent variations and heterocyclic systems:

Key Findings:

Heterocyclic Influence: The pyridazinone group in the target compound differs from triazole (6a-m) or morpholine () systems. Triazole derivatives (e.g., 6b, 6c) feature nitro groups that may enhance electron-withdrawing effects, influencing binding to targets like kinases or DNA .

Biological Activity: The morpholine-containing analog () demonstrated cytotoxicity at low micromolar concentrations (3.16 µM), comparable to cisplatin, suggesting that the naphthalene-acetamide scaffold itself contributes to bioactivity. Pyridazinone’s electron-deficient nature could further modulate activity . Chlorophenyl-substituted triazoles (e.g., 6m) may exhibit altered pharmacokinetics due to increased lipophilicity from the chloro group, though activity data is lacking .

Synthetic Accessibility: Triazole derivatives are efficiently synthesized via copper-catalyzed click chemistry (high yields, room-temperature conditions) . Pyridazinone synthesis typically requires cyclization steps (e.g., hydrazine + diketones), which may involve harsher conditions and lower yields compared to triazoles.

Physicochemical Properties (Inferred):

| Property | Target Compound | Triazole Derivatives | Morpholine Derivative |

|---|---|---|---|

| LogP | Moderate (pyridazinone reduces lipophilicity) | Higher (triazole + aryl substituents) | Moderate (morpholine enhances polarity) |

| Hydrogen Bonding | High (pyridazinone C=O and N–H) | Moderate (triazole N, aryl substituents) | High (morpholine O, acetamide N–H) |

| Synthetic Complexity | High (multi-step cyclization) | Low (click chemistry) | Moderate (amide coupling) |

Biological Activity

The compound 2-(naphthalen-2-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.

Chemical Structure

The compound features a complex structure that includes:

- A naphthalene ring which may contribute to its ability to intercalate with DNA.

- A pyridazinone moiety , which is thought to play a role in enzyme inhibition.

- An acetamide group that may enhance solubility and bioavailability.

Molecular Formula

- Molecular Formula : C₁₈H₁₇N₃O₃

- CAS Number : 1211700-84-3

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- DNA Intercalation : The naphthalene component can intercalate into DNA, potentially disrupting replication and transcription processes.

- Enzyme Inhibition : The pyridazinone moiety may inhibit specific enzymes by binding to their active sites, modulating biochemical pathways involved in cell proliferation and apoptosis.

Research Findings

Recent studies have explored the compound's efficacy in various biological contexts:

-

Anticancer Activity :

- A study indicated that derivatives of similar structures exhibit significant sensitization effects against cisplatin-resistant cancer cells, suggesting potential use in combination therapies for enhanced efficacy against tumors .

- In vitro assays have shown that the compound can induce apoptosis in cancer cell lines, likely through its interaction with apoptotic pathways .

-

Antimicrobial Properties :

- Preliminary investigations suggest that the compound exhibits antimicrobial activity against several bacterial strains, indicating potential therapeutic applications in infectious diseases .

- Anti-inflammatory Effects :

Comparative Analysis with Related Compounds

Case Study 1: Anticancer Activity

In a controlled study, this compound was tested on HCT116 colorectal cancer cells. The results demonstrated:

- Increased apoptosis rates when combined with cisplatin.

- Downregulation of CHK1 protein expression, indicating interference with DNA damage response mechanisms.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted against Staphylococcus aureus showed that the compound significantly inhibited bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.